
Methyl 8-(azidomethyl)cubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(azidomethyl)cubane-1-carboxylate: The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol . Its structure features a cubane core, which is a highly strained and rigid hydrocarbon framework, making it an intriguing subject for research in both organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(azidomethyl)cubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common synthetic route includes the following steps:
Functionalization of the Cubane Core: The cubane core is first functionalized to introduce a carboxylate group at the 1-position.
Azidomethylation: The next step involves the introduction of an azidomethyl group at the 8-position. This can be achieved through nucleophilic substitution reactions using azide sources such as sodium azide.
Esterification: Finally, the carboxylate group is esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-(azidomethyl)cubane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form a variety of functionalized cubane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or nitrile derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl 8-(azidomethyl)cubane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives, which are used in materials science and organic synthesis.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of enzyme-substrate interactions.
Medicine: Its potential as a drug candidate is being explored due to its rigid structure, which can improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of advanced materials, including high-energy materials and polymers.
Mecanismo De Acción
The mechanism by which Methyl 8-(azidomethyl)cubane-1-carboxylate exerts its effects is primarily related to its ability to undergo various chemical transformations. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound useful in bioconjugation and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 8-(bromomethyl)cubane-1-carboxylate
- Methyl 8-(hydroxymethyl)cubane-1-carboxylate
- Methyl 8-(aminomethyl)cubane-1-carboxylate
Uniqueness
Methyl 8-(azidomethyl)cubane-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity compared to its analogs. The azide group is versatile and can undergo a variety of chemical transformations, making the compound highly valuable for synthetic applications.
Propiedades
IUPAC Name |
methyl 4-(azidomethyl)cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9(15)11-6-3-7(11)5-8(11)4(6)10(3,5)2-13-14-12/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFGQRXXFWQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
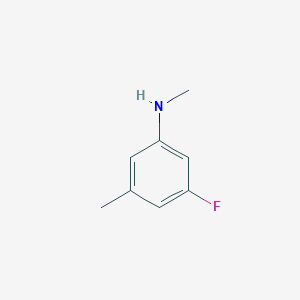
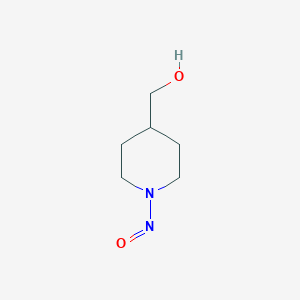
![Benzyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13504212.png)
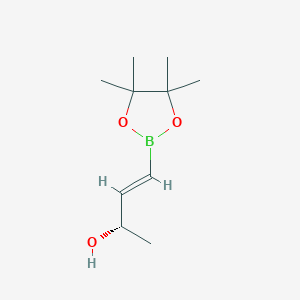
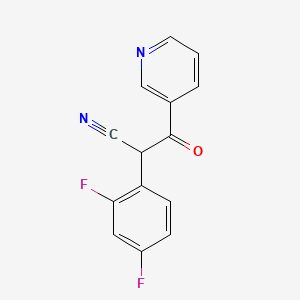
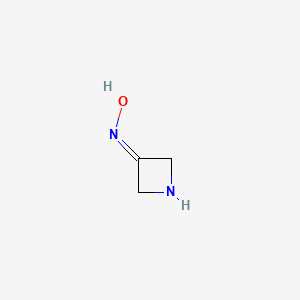
![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
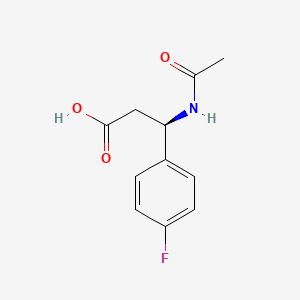
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
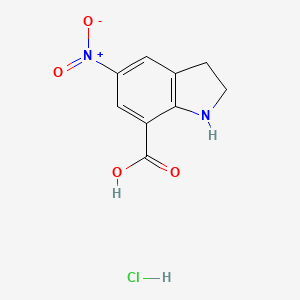
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)
